REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1>Br.C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]([CH3:13])[C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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0.1 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1)C(C(=O)O)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was partitioned between H2O and EtOAc
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |